N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11(21)18-13-6-4-12(5-7-13)15-10-22-16(20-15)19-14-3-2-8-17-9-14/h2-10H,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSOQLGNSGOEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, with iodine and tert-butyl hydroperoxide (TBHP) as promoters. This method is mild and metal-free, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines by targeting specific oncogenic pathways. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell growth .
Case Study : A study demonstrated that a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil, highlighting the potential of this compound in cancer therapy .
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. The presence of the thiazole and pyridine moieties suggests potential interactions with microbial enzymes or receptors, which could inhibit their function and lead to antimicrobial effects.
Industrial Applications
In addition to its biological applications, this compound is being explored in industrial chemistry for:
- Material Development : Due to its unique chemical properties, it can be utilized in the development of advanced materials such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Pharmacological Comparison
Research Findings and Implications
- Gaps in Knowledge: The target compound lacks pharmacological data; in vitro assays against β3-adrenergic receptors or kinases are warranted.
- Synthetic Challenges : Pyridine-thiazole analogs generally require multi-step syntheses, but microwave-assisted methods (as in ) could improve efficiency.
Biological Activity
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound characterized by its thiazole and pyridine moieties, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological applications, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring attached to a phenyl group and an acetamide functional group, which are crucial for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it may interfere with the phosphoinositide-dependent kinase 1 (PDK1) pathway, which is crucial for cell growth and survival .
- Case Study : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in thyroid cancer cell lines by reducing AKT phosphorylation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Thyroid Cancer | 10.5 | PDK1/AKT pathway inhibition |
| MDA-MB-231 (Breast) | 5.2 | Induction of apoptosis |
Antimicrobial Activity
Thiazole-based compounds have also been investigated for their antimicrobial properties. This compound exhibits significant antibacterial effects against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
The presence of the thiazole moiety enhances the compound's ability to disrupt bacterial cell walls and inhibit growth .
Enzyme Inhibition
The compound has been shown to selectively inhibit certain enzymes, such as carbonic anhydrases (CA IX), which are implicated in tumor progression and metastasis.
Selectivity and Potency
Research indicates that this compound has a strong inhibitory effect on CA IX with an IC50 value ranging between 10.93–25.06 nM, demonstrating its potential as a targeted therapeutic agent in cancer treatment .
Q & A
Q. What are the standard synthetic routes for N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Substitution : Reacting nitrobenzene derivatives with pyridylmethanol under alkaline conditions to form intermediates (e.g., uses 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol).
Reduction : Converting nitro groups to amines using iron powder in acidic media (e.g., employs Fe/HCl for nitro-to-amine reduction).
Condensation : Coupling the amine intermediate with acetamide derivatives via condensing agents (e.g., cyanoacetic acid in ).
Key catalysts include Cs₂CO₃ and CuBr for Ullmann-type couplings (). Purification often involves chromatography (e.g., ethyl acetate/hexane gradients in ) .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on:
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., δ 8.87 ppm for pyridine protons in ).
- HRMS (ESI) for molecular weight validation (e.g., m/z 215 [M+H]⁺ in ).
- Thermal Analysis : Melting point determination (e.g., 104–107°C in ).
- Chromatography : Purity assessment via TLC/HPLC ().
Advanced labs may use X-ray crystallography to resolve stereochemical ambiguities (e.g., ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in thiazole ring formation?
- Methodological Answer :
- Catalyst Screening : Replace traditional bases (e.g., KOH) with Cs₂CO₃ for enhanced nucleophilicity ().
- Solvent Selection : Polar aprotic solvents like DMSO improve solubility of aromatic intermediates ().
- Temperature Control : Maintain 35°C for 48 hours to balance reaction rate and side-product suppression ().
Documented yields range from 17.9% () to >50% in optimized protocols .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments (e.g., pyridyl vs. thiazole protons).
- Isotopic Labeling : Trace reaction pathways using deuterated reagents.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s acetamide derivatives with resolved crystal structures).
Discrepancies may arise from rotamers or tautomeric forms (common in thiazoles) .
Q. What structure-activity relationships (SAR) govern this compound’s biological activity?
- Methodological Answer :
- Thiazole Core : Critical for enzyme inhibition (e.g., kinase targeting).
- Pyridylamino Group : Enhances π-π stacking with protein active sites ().
- Acetamide Tail : Modulates solubility and membrane permeability.
SAR studies should systematically vary substituents (e.g., halogenation at the phenyl ring) and assay activity in enzyme inhibition models (e.g., EGFR or MAPK pathways) .
Q. What in vitro models are suitable for assessing its anti-inflammatory or anticancer potential?
- Methodological Answer :
- Cell Lines : Use A549 (lung cancer) or MCF-7 (breast cancer) for cytotoxicity assays (MTT/WST-1).
- Enzyme Assays : Test inhibition of COX-2 or MMP-9 via ELISA.
- Molecular Docking : Validate binding affinity to targets like VEGFR2 ().
Dose-response curves (IC₅₀) and selectivity indices (SI) should be calculated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
